molecular formula C17H19N3O2S B2527664 2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 1001519-85-2

2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2527664
CAS No.: 1001519-85-2
M. Wt: 329.42
InChI Key: FUKAWRLNVYEVSH-UHFFFAOYSA-N
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Description

2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide is a chemical compound that belongs to the class of quinazoline derivatives. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Pharmacological Applications

Design and Synthesis :Quinazolinone derivatives have been synthesized for their potential analgesic and anti-inflammatory activities. A variety of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides were synthesized, showing significant analgesic and anti-inflammatory activities compared to standard drugs like diclofenac sodium, with minimal ulcerogenic potential. This illustrates the compound's role in drug discovery for pain and inflammation management (Alagarsamy et al., 2015).

Antitumor Activity :Research on quinazolinone analogs has also demonstrated promising antitumor activity. Novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity, revealing broad-spectrum antitumor activity against various cancer cell lines. This suggests the potential application of quinazolinone derivatives in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).

Molecular Docking and Spectroscopy

Molecular Docking Studies :Compounds similar to "2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide" have been subjected to molecular docking studies to predict their binding affinity towards various biological targets. Such studies are essential for understanding the compound's mechanism of action at the molecular level, aiding in the rational design of more effective drugs (El-Azab et al., 2016).

Vibrational Spectroscopy :The vibrational spectroscopy studies, including FT-IR and FT-Raman, combined with DFT calculations, provide deep insights into the molecular structure, electrostatic potential, and nonlinear optical properties of quinazolinone derivatives. This information is crucial for optimizing the physicochemical properties of the compounds for better therapeutic efficacy (A. El-Azab et al., 2016).

Properties

IUPAC Name

N-(2-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-11-6-2-4-8-13(11)18-15(21)10-23-16-12-7-3-5-9-14(12)19-17(22)20-16/h2,4,6,8H,3,5,7,9-10H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKAWRLNVYEVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=O)NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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